molecular formula C17H17N3O4S2 B2514911 N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941967-10-8

N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2514911
CAS No.: 941967-10-8
M. Wt: 391.46
InChI Key: KZQLITXBKGADBL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQLITXBKGADBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of various clinically applied anticancer drugs.

Mode of Action

The specific mode of action of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.

Biochemical Pathways

The specific biochemical pathways affected by N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities.

Result of Action

The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases. By binding to the active site of these enzymes, this compound disrupts their normal function, leading to the inhibition of cancer cell growth.

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C25H31N3O6S3
  • Molecular Weight : 565.725 g/mol
  • Melting Point : 172-176 °C
  • Density : 1.325 g/cm³

This complex structure incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for these activities were reported in the submicromolar range, indicating high potency .
  • Metal Chelation : The compound exhibits metal chelating properties, which can be beneficial in reducing metal-induced toxicity and oxidative stress in biological systems. This mechanism is particularly relevant for neuroprotective agents .
  • Neuroprotective Effects : Studies have demonstrated that this compound provides neuroprotection against β-amyloid-induced cytotoxicity in neuronal cell lines (SH-SY5Y and PC12). The noncytotoxic nature of the compound at therapeutic concentrations enhances its potential as a neuroprotective agent .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity TypeTarget/EffectIC50 ValueReference
AChE InhibitionHuman Acetylcholinesterase0.151 μM
BuChE InhibitionHuman Butyrylcholinesterase0.135 μM
NeuroprotectionAgainst Aβ-induced cytotoxicityNoncytotoxic
Metal ChelationVarious metal ionsNot specified

Case Studies

  • Alzheimer's Disease Models : In a study involving human neuroblastoma SH-SY5Y cells, this compound demonstrated significant inhibition of Aβ aggregation, suggesting its potential role as a therapeutic agent in Alzheimer's disease management .
  • SARS-CoV-2 Inhibitors : Although primarily focused on different derivatives, research into related compounds has shown that thiazole-based structures can inhibit viral proteases, indicating that similar mechanisms may be exploitable for this compound in antiviral applications .

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